molecular formula C24H22N2O4 B11304619 4-(4-Hydroxyphenyl)-7-(4-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

4-(4-Hydroxyphenyl)-7-(4-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11304619
M. Wt: 402.4 g/mol
InChI Key: WVFZJHCCFCTIOV-UHFFFAOYSA-N
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Description

4-(4-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted anilines and phenols, which undergo condensation reactions to form the quinoline core. Subsequent steps involve cyclization and functional group modifications to introduce the oxazolo moiety and other substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to enhance the efficiency of each step in the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically tailored to the specific transformation desired .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can lead to partially or fully reduced quinoline derivatives .

Scientific Research Applications

4-(4-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and inducing cellular responses. The exact mechanism can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazoloquinoline derivatives and related heterocyclic compounds with similar structural motifs. Examples include:

Uniqueness

4-(4-HYDROXYPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C24H22N2O4/c1-13-21-22(15-3-7-17(27)8-4-15)23-19(25-24(21)30-26-13)11-16(12-20(23)28)14-5-9-18(29-2)10-6-14/h3-10,16,22,25,27H,11-12H2,1-2H3

InChI Key

WVFZJHCCFCTIOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)O

Origin of Product

United States

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